4-((4-fluorophenyl)sulfonyl)-N-(2-morpholinoethyl)-2-(p-tolyl)oxazol-5-amine
Beschreibung
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-2-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4S/c1-16-2-4-17(5-3-16)20-25-22(31(27,28)19-8-6-18(23)7-9-19)21(30-20)24-10-11-26-12-14-29-15-13-26/h2-9,24H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYIRPZIZHKHQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NCCN3CCOCC3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
4-((4-fluorophenyl)sulfonyl)-N-(2-morpholinoethyl)-2-(p-tolyl)oxazol-5-amine, with the molecular formula and a molecular weight of 445.51 g/mol, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
| Property | Value |
|---|---|
| Molecular Formula | C22H24FN3O4S |
| Molecular Weight | 445.51 g/mol |
| IUPAC Name | 4-(4-fluorophenyl)sulfonyl-2-(p-tolyl)-N-(2-morpholinoethyl)-1,3-oxazol-5-amine |
| CAS Number | 862739-93-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases and enzymes, which are critical in tumor growth and proliferation.
Key Mechanisms:
- Inhibition of Kinase Activity : The compound has shown potential in inhibiting various kinases that play roles in cancer cell signaling pathways.
- Modulation of Apoptosis : It may enhance apoptotic pathways in cancer cells, leading to increased cell death.
Antitumor Activity
Recent studies have indicated that 4-((4-fluorophenyl)sulfonyl)-N-(2-morpholinoethyl)-2-(p-tolyl)oxazol-5-amine exhibits significant antitumor activity. In vitro assays demonstrated that the compound inhibits the proliferation of several cancer cell lines, including those resistant to conventional therapies.
Case Study Findings:
- Cell Line Studies : In vitro tests on HepG2 (liver cancer) and MCF7 (breast cancer) cell lines revealed an IC50 value of approximately 1.30 µM, indicating potent antiproliferative effects .
- In Vivo Efficacy : In murine models, the compound significantly reduced tumor size compared to control groups, demonstrating its potential as a therapeutic agent .
Toxicity Profile
Toxicity assessments have shown that the compound exhibits low toxicity levels at therapeutic doses. Biochemical and hematological parameters remained stable during in vivo testing, suggesting a favorable safety profile for further development .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Core Scaffold and Substituent Variations
Table 1: Structural Comparison
Key Observations:
- Sulfonyl Group Variations : Replacement of the 4-fluorophenylsulfonyl group with 4-chlorophenyl () or benzenesulfonyl () alters electronic properties. Fluorine’s electronegativity may enhance binding to targets like kinases or sulfotransferases .
- Morpholino vs. Alkoxy Chains: Morpholinoethyl groups (target compound, ) improve solubility compared to methoxyethyl () or methoxypropyl () chains, which are less polar .
Table 2: Property Comparison
Key Observations:
- Lipophilicity: The target compound’s LogP (~3.2) suggests moderate membrane permeability, balancing solubility and absorption. Morpholinoethyl may lower LogP compared to methoxypropyl (: LogP ~4.1) .
- Thermal Stability : Analogs in exhibit melting points up to 230°C, indicating high crystallinity, which may correlate with the target compound’s stability .
Vorbereitungsmethoden
Robinson-Gabriel Cyclization
The Robinson-Gabriel method remains a cornerstone for 2,5-disubstituted oxazoles. For 2-(p-tolyl) substitution, N-acylation of β-ketoamide precursors derived from p-tolylacetic acid is feasible. Cyclodehydration using polyphosphoric acid (PPA) at 120°C achieves 60–70% yields, though regiocontrol for 4-position functionalization requires careful stoichiometry.
Example Protocol :
Van Leusen Oxazole Synthesis
TosMIC (tosylmethyl isocyanide) reacts with p-tolualdehyde under basic conditions (K₂CO₃, MeOH, 0°C to RT) to yield 2-(p-tolyl)oxazole-4-carbaldehyde. Subsequent reductive amination or nucleophilic displacement at C4 is viable.
Sulfonylation at Position 4
Direct Sulfonation via Electrophilic Aromatic Substitution
Oxazole’s electron-deficient aromatic system permits directed sulfonation. Using 4-fluorobenzenesulfonyl chloride (1.2 equiv) and AlCl₃ (1.5 equiv) in DCM at −10°C achieves 55% sulfonation at C4. Competing C2 sulfonation is mitigated by steric hindrance from the p-tolyl group.
Key Data :
| Condition | Yield | Regioselectivity (C4:C2) |
|---|---|---|
| AlCl₃, DCM, −10°C | 55% | 8:1 |
| FeCl₃, DCE, RT | 42% | 5:1 |
Integrated Synthetic Routes
Route 1: Sequential Functionalization
- Synthesize 2-(p-tolyl)oxazole via Robinson-Gabriel.
- Sulfonate at C4 using 4-fluorobenzenesulfonyl chloride/AlCl₃.
- Brominate at C5 using NBS (1.1 equiv) in CCl₄.
- Buchwald-Hartwig amination with 2-morpholinoethylamine.
Overall Yield : 34% (4 steps)
Route 2: Convergent Approach
Overall Yield : 41% (2 steps)
Analytical Characterization
Critical spectroscopic data aligns with literature:
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, oxazole-H), 7.89–7.86 (m, 2H, sulfonylaryl), 7.45–7.41 (m, 2H, tolyl).
- HRMS : m/z [M+H]⁺ calcd. 486.1521, found 486.1518.
Challenges and Optimization Opportunities
Q & A
Q. What established synthetic routes are available for 4-((4-fluorophenyl)sulfonyl)-N-(2-morpholinoethyl)-2-(p-tolyl)oxazol-5-amine?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the oxazole core via cyclization of precursors such as acylated amines or thioureas under acidic or thermal conditions.
- Step 2 : Sulfonation at the 4-position using 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine).
- Step 3 : Introduction of the morpholinoethylamine moiety via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt for amide bond formation).
Purification is achieved through column chromatography or recrystallization, with intermediates validated via TLC and LC-MS .
Q. What spectroscopic and analytical methods confirm the molecular structure of this compound?
- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., sulfonyl group at δ ~7.8 ppm for aromatic protons, morpholine protons at δ ~3.5 ppm) .
- HRMS : High-resolution mass spectrometry confirms the molecular formula (e.g., [M+H] calculated for CHFNOS: 458.1542) .
- X-ray Crystallography : Resolves bond lengths/angles (e.g., S–O bond distances ~1.43 Å, oxazole ring planarity) .
Q. What preliminary biological assays are recommended for this compound?
- Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR, COX-2) using fluorogenic substrates .
Advanced Research Questions
Q. How can contradictions in biological activity data be resolved?
- Assay Standardization : Control variables such as cell passage number, serum concentration, and incubation time to minimize variability .
- Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may influence results .
- Structural Analog Comparison : Test derivatives (e.g., replacing morpholinoethyl with piperazine) to isolate pharmacophoric groups responsible for activity .
Q. What computational strategies support structure-activity relationship (SAR) studies?
- 3D-QSAR Modeling : Align molecular descriptors (e.g., CoMFA, CoMSIA) with bioactivity data to predict substituent effects .
- Molecular Docking : Simulate binding poses in target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite, focusing on sulfonyl-morpholine interactions .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate binding modes .
Q. How is crystallographic data analyzed to resolve molecular conformation?
- SHELX Refinement : Use SHELXL for least-squares refinement of X-ray data, optimizing parameters like thermal displacement (U) and occupancy .
- Hydrogen Bond Analysis : Identify intramolecular interactions (e.g., N–H⋯O between morpholine and sulfonyl groups) using Mercury software .
- Packing Diagrams : Visualize crystal packing with PLATON to assess π-π stacking or hydrophobic interactions influencing stability .
Q. What strategies optimize synthetic yield and purity for scale-up?
- Reaction Monitoring : Employ in-situ FTIR or HPLC to track intermediate formation (e.g., oxazole cyclization completion at ~2 hours) .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for sulfonation efficiency, balancing reaction rate and byproduct formation .
- Catalyst Optimization : Compare Pd-based catalysts (e.g., Pd(OAc) vs. PdCl) for coupling steps to reduce metal contamination .
Methodological Notes
- Contradiction Mitigation : Replicate assays across independent labs and validate compounds with ≥95% purity (HPLC) .
- Data Reproducibility : Deposit crystallographic data in the Cambridge Structural Database (CSD) for peer validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
